molecular formula C10H10N2O2S B1464069 4-Methylquinoline-8-sulfonamide CAS No. 1315366-10-9

4-Methylquinoline-8-sulfonamide

Cat. No.: B1464069
CAS No.: 1315366-10-9
M. Wt: 222.27 g/mol
InChI Key: ZAFJGWOBSVYACM-UHFFFAOYSA-N
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Description

4-Methylquinoline-8-sulfonamide is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

4-Methylquinoline-8-sulfonamide belongs to the class of sulfonamides, which are known to exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, making them primary targets for sulfonamides.

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting these enzymes, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth.

Biochemical Pathways

The inhibition of folic acid synthesis affects multiple biochemical pathways. Folic acid is a key component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting the production of folic acid, sulfonamides indirectly inhibit DNA synthesis, affecting the growth and multiplication of bacteria .

Pharmacokinetics

They are primarily excreted by the kidneys .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for bacterial DNA replication, this compound effectively halts the multiplication of bacteria, leading to their eventual death .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body. Additionally, the presence of other drugs can affect its action through drug-drug interactions .

Biochemical Analysis

Biochemical Properties

4-Methylquinoline-8-sulfonamide plays a significant role in biochemical reactions, particularly due to its sulfonamide functional group. Sulfonamides are known for their ability to inhibit enzymes such as dihydropteroate synthetase, which is crucial in the folic acid synthesis pathway . This inhibition prevents the synthesis of tetrahydrofolate, a cofactor necessary for DNA replication and cell division . Additionally, this compound interacts with various proteins and enzymes, exhibiting antibacterial properties by hindering bacterial growth and proliferation .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism . The compound’s antibacterial properties result in the inhibition of bacterial cell division, making it bacteriostatic rather than bactericidal . This effect is achieved by preventing the synthesis of essential biomolecules, thereby hindering bacterial growth and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. The compound binds to the active site of dihydropteroate synthetase, inhibiting its activity and preventing the synthesis of dihydrofolic acid . This inhibition leads to a decrease in tetrahydrofolate levels, which is essential for DNA synthesis and cell division . Additionally, this compound may interact with other biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . Long-term exposure to this compound may result in adaptive responses in bacterial cells, including the development of resistance mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial activity without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and hypersensitivity reactions have been observed . The threshold for these adverse effects varies among different animal species, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to its sulfonamide functional group. The compound is metabolized primarily in the liver, where it undergoes various biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that are excreted via the kidneys . These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties . The compound is transported across cell membranes via passive diffusion and active transport mechanisms . Binding proteins and transporters facilitate its distribution to various tissues, where it accumulates based on its affinity for specific cellular components . This distribution pattern affects the compound’s therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components . The compound is primarily localized in the cytoplasm, where it exerts its antibacterial effects by inhibiting enzyme activity . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its activity and function .

Properties

IUPAC Name

4-methylquinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-7-5-6-12-10-8(7)3-2-4-9(10)15(11,13)14/h2-6H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFJGWOBSVYACM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300405
Record name 8-Quinolinesulfonamide, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315366-10-9
Record name 8-Quinolinesulfonamide, 4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315366-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Quinolinesulfonamide, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylquinoline-8-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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